molecular formula C10H12N4O B1482737 (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2091577-62-5

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482737
CAS No.: 2091577-62-5
M. Wt: 204.23 g/mol
InChI Key: JAMRYULOROIVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a central 1-ethyl-1H-pyrazole ring substituted at the 3-position with a pyrazin-2-yl group and at the 4-position with a methanol group. This structure combines two nitrogen-rich heterocycles, making it a valuable precursor for the synthesis of more complex molecules. The primary research value of this compound lies in its role as a versatile building block . The reactive hydroxymethyl group serves as a handle for further chemical transformations, allowing researchers to synthesize a diverse array of derivatives for screening and development. This is particularly relevant given that pyrazole derivatives are considered a privileged scaffold in drug discovery, known for exhibiting a wide spectrum of pharmacological activities. Numerous approved drugs and investigational compounds are built upon a pyrazole core, demonstrating applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents [ citation 4 ]. The presence of the electron-deficient pyrazine ring can further influence the molecule's electronic properties and its ability to engage in key interactions with biological targets. The synthesis of related pyrazole derivatives often involves strategies such as the cyclocondensation of hydrazines with 1,3-difunctional systems like diketones or acetylenic ketones [ citation 3 ]. A common route to pyrazole-4-methanol intermediates, such as the core (1H-pyrazol-4-yl)methanol structure, is the reduction of the corresponding ethyl pyrazole-4-carboxylate using agents like lithium aluminum hydride (LAH) [ citation 8 ]. For Research Use Only (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-6,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMRYULOROIVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, a compound characterized by its unique pyrazole and pyrazine structure, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by recent research findings.

The compound's molecular formula is C10H12N4OC_{10}H_{12}N_{4}O with a molecular weight of approximately 204.23 g/mol. It features a pyrazole ring fused with a pyrazine ring, contributing to its distinctive chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of pyrazine derivatives with ethyl-substituted pyrazole precursors. Commonly used reaction conditions include catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the coupling reactions.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives of 1H-pyrazole have shown antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers . The mechanism often involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR .

Case Study:
In a study evaluating novel pyrazole derivatives, specific compounds demonstrated potent activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating the potential for developing effective anticancer agents based on this scaffold .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazole derivatives have been synthesized and tested against various bacterial strains, showing effectiveness against E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure was found to enhance antimicrobial activity .

Table 1: Biological Activity of Pyrazole Derivatives

Activity TypeTarget OrganismsReference
AnticancerMDA-MB-231, HepG2
AntimicrobialE. coli, S. aureus
Anti-inflammatoryTNF-α, IL-6

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects. For instance, the compound may inhibit pathways involved in cell proliferation and inflammation, which are crucial in cancer and autoimmune diseases .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares key structural analogs, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituents (Position 1, 3) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol (Target) Ethyl, Pyrazine C₁₀H₁₂N₄O 204.23 Potential biological activity; pyrazine enhances π-π interactions
(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol Ethyl, Thiophene C₁₀H₁₂N₂OS 208.28 Thiophene’s sulfur atom improves metabolic stability; lab use
(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol 2-Fluoroethyl, Pyrazine C₁₀H₁₁FN₄O 222.22 Fluorine enhances lipophilicity and bioavailability
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Methyl, Phenyl C₁₁H₁₂N₂O 188.23 Phenyl group increases hydrophobicity; used in organic synthesis
(3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol p-Tolyl, Pyridinyl C₁₅H₁₅N₃O 253.30 Pyridine and toluene substituents aid in coordination chemistry
(1-Phenyl-1H-pyrazol-4-yl)methanol Phenyl, H (no substituent) C₁₀H₁₀N₂O 174.20 Simpler structure; solvent or fuel additive applications

Key Differences and Implications

  • Pyrazine vs. Thiophene : The target compound’s pyrazine ring (C₄H₄N₂) offers nitrogen-rich π-conjugation, beneficial for binding to biological targets like enzymes or receptors. In contrast, the thiophene analog (C₄H₄S) provides sulfur-based electronic effects, enhancing metabolic stability in drug design .
  • Fluorine Substitution : The 2-fluoroethyl variant introduces fluorine’s electronegativity, improving membrane permeability and resistance to oxidative degradation .
  • Phenyl vs. Pyridine : Phenyl groups increase hydrophobicity, while pyridine’s lone electron pair enables metal coordination, useful in catalysis or supramolecular chemistry .

Physicochemical Properties

  • Boiling/Freezing Points: Pyrazole-methanol derivatives generally exhibit high boiling points and low freezing points due to hydrogen bonding from the -OH group. For example, (1H-pyrazol-4-yl)methanol has a boiling point >200°C, making it suitable for high-temperature applications .
  • Solubility : The pyrazine and pyridine analogs show moderate water solubility, whereas phenyl-substituted derivatives are more lipophilic .

Preparation Methods

Synthetic Strategy Overview

The preparation of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol generally follows these key synthetic stages:

  • Formation of the Pyrazole Core: Typically achieved via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.
  • Introduction of the Pyrazin-2-yl Substituent: This can be performed by cross-coupling reactions such as Suzuki or related palladium-catalyzed methods, attaching the pyrazinyl moiety at the 3-position of the pyrazole.
  • Installation of the Hydroxymethyl Group: Usually introduced by reduction of a corresponding pyrazolyl carboxylate or aldehyde intermediate, employing hydride reagents to convert carbonyl groups to the hydroxymethyl functionality.

Detailed Preparation Methods

Pyrazole Ring Construction and Substitution

  • Cyclocondensation Approach: The pyrazole ring is synthesized via condensation of substituted hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. For the ethyl substituent at N1, ethylhydrazine derivatives are used. The pyrazin-2-yl group can be introduced either by using pyrazinyl-substituted diketones or by post-pyrazole formation functionalization.

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling is a preferred method for installing the pyrazin-2-yl substituent at the 3-position of the pyrazole ring. For example, a pyrazole-3-boronic acid pinacol ester intermediate can be coupled with 2-bromopyrazine under optimized conditions, minimizing palladium catalyst loading and avoiding harsh acidic conditions to improve yield and scalability.

Introduction of Hydroxymethyl Group

  • Reduction of Pyrazolyl Carboxylates: Ethyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate can be reduced to the corresponding hydroxymethyl derivative using lithium aluminum hydride (LiAlH4) or similar hydride reagents in anhydrous ether solvents at low temperature (0 °C). The reaction is monitored by TLC and quenched carefully with ammonium chloride solution to avoid side reactions.

  • Alternative Reduction of Aldehydes: If the intermediate is a pyrazolyl aldehyde, mild reducing agents such as sodium borohydride (NaBH4) can be employed to convert the aldehyde to the hydroxymethyl group with high selectivity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Ethylhydrazine + 1,3-dicarbonyl compound, reflux in ethanol 65–80 Typical cyclocondensation
Suzuki coupling for pyrazinyl Pyrazole-3-boronic acid pinacol ester + 2-bromopyrazine, Pd catalyst, base, solvent 78–85 Optimized for low Pd loading and scalability
Reduction to hydroxymethyl LiAlH4 in diethyl ether, 0 °C, quench with NH4Cl solution 85–90 High selectivity, monitored by TLC

Purification and Characterization

  • Purification: Crude products are purified by recrystallization from ethanol or methanol or by column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents to achieve high purity.

  • Characterization: Structural confirmation is achieved via NMR spectroscopy (¹H and ¹³C), FTIR (noting characteristic O–H and C=N stretches), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) for unambiguous structural elucidation.

Research Findings and Optimization

  • Catalyst Optimization: Recent advances highlight reducing the amount of expensive palladium catalyst in cross-coupling steps without compromising yield, improving economic feasibility for scale-up.

  • Selective Reduction: The hydroxymethyl group can be selectively introduced without oxidation of the pyrazinyl ring due to steric protection, ensuring functional group tolerance during reduction.

  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely used for monitoring reaction progress and purity.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Yield (%) Reference
Pyrazole ring synthesis Cyclocondensation Ethylhydrazine + diketone Reflux in ethanol, 8–12 h 65–80
Pyrazin-2-yl substitution Suzuki-Miyaura coupling Pyrazole-3-boronic ester + 2-bromopyrazine, Pd catalyst Base, solvent, mild temp 78–85
Hydroxymethyl group formation Reduction of carboxylate or aldehyde LiAlH4 or NaBH4 0 °C, anhydrous ether solvents 85–90
Purification Recrystallization/Chromatography Ethanol, methanol, silica gel Ambient to 50 °C

Q & A

Basic: What are the standard synthetic routes for (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, and how are yields optimized?

The compound is typically synthesized via multi-step reactions involving pyrazole and pyrazine precursors. A common approach includes:

  • Step 1 : Condensation of ethyl hydrazine derivatives with pyrazine-containing ketones to form the pyrazole core.
  • Step 2 : Functionalization of the pyrazole C4 position with a hydroxymethyl group via reductive alkylation or nucleophilic substitution .
    Yield optimization involves:
  • Reagent stoichiometry : Maintaining a 1:1.2 molar ratio of pyrazole to pyrazine derivatives to minimize side products.
  • Catalysts : Using palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyrazine attachment).
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.6 ppm (ethyl CH₃), δ 4.2–4.5 ppm (CH₂OH), and aromatic pyrazine/pyrazole protons (δ 8.0–9.5 ppm).
    • ¹³C NMR : Signals for pyrazine carbons (δ 140–150 ppm) and hydroxymethyl carbon (δ 60–65 ppm) .
  • IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C=N/C=C stretches (1500–1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1 for C₁₀H₁₄N₄O) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using orthogonal assays (e.g., fluorescence-based and radiometric assays for kinase inhibition).
  • Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC before testing .
  • Metabolic interference : Perform liver microsome studies to identify active metabolites that might skew results .

Advanced: What computational strategies are recommended for predicting the binding mode of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., kinase domains from PDB). Prioritize flexible docking for the pyrazine ring due to its rotational freedom .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key interactions include:
    • Hydrogen bonding between the hydroxymethyl group and catalytic residues (e.g., Asp86 in MAP kinases).
    • π-Stacking of the pyrazine ring with aromatic side chains (e.g., Phe80) .
  • QSAR Models : Train models using pyrazole derivatives’ IC₅₀ data to predict activity against novel targets .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Solvent : Dissolve in anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.
  • Stability monitoring : Perform monthly LC-MS checks for degradation (e.g., oxidation of hydroxymethyl to carboxylate) .

Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via UPLC-QTOF-MS. Major Phase I metabolites often include hydroxylation at the ethyl group or pyrazine ring .
  • Isotope labeling : Synthesize a ¹³C-labeled analog to track metabolic fate in vivo.
  • CYP inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to identify enzymes involved .

Advanced: What strategies mitigate by-product formation during large-scale synthesis?

  • Process optimization :
    • Temperature control : Keep coupling reactions at 60–70°C to suppress dimerization.
    • Flow chemistry : Use continuous flow reactors for precise mixing and heat dissipation, improving yield by 15–20% .
  • By-product analysis : Identify impurities via GC-MS and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxymethyl) to block unwanted substitutions .

Basic: What in vitro models are suitable for initial biological screening?

  • Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., JAK2, EGFR).
  • Anti-inflammatory activity : Test TNF-α suppression in LPS-stimulated RAW264.7 macrophages .
  • Cytotoxicity : MTT assay in NIH/3T3 fibroblasts to establish selectivity indices .

Advanced: How can structure-activity relationships (SAR) guide further derivatization?

  • Core modifications :
    • Replace ethyl with cyclopropyl to enhance metabolic stability.
    • Substitute pyrazine with triazine to alter electronic properties .
  • Functional group analysis :
    • Hydroxymethyl → carboxylate improves solubility but reduces cell permeability.
    • Ethyl → trifluoroethyl increases hydrophobic interactions in binding pockets .

Advanced: What are the challenges in crystallizing this compound for X-ray studies, and how are they addressed?

  • Low crystallinity : Use vapor diffusion with acetonitrile/water (70:30) or co-crystallize with thiocyanate salts.
  • Disorder in ethyl/pyrazine groups : Collect data at 100 K and apply SHELXL restraints for rotational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.